molecular formula C18H30BNO4 B2698087 (1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate CAS No. 1421281-30-2

(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate

Cat. No.: B2698087
CAS No.: 1421281-30-2
M. Wt: 335.25
InChI Key: JNHGCLCLMOCPCQ-UONOGXRCSA-N
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Description

This compound (CAS No. 900503-08-4) is a bicyclic boronate ester with the molecular formula C₁₈H₃₀BNO₄ and a molecular weight of 335.25 g/mol. Its structure features an 8-azabicyclo[3.2.1]oct-3-ene core modified by a tert-butyl carbamate group at position 8 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent at position 2. The dioxaborolane moiety renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound is stored under dry conditions at 2–8°C to prevent hydrolysis of the boronate ester. Hazard statements (H302, H315, H319, H332, H335) indicate moderate toxicity, necessitating precautions during handling .

Properties

IUPAC Name

tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-13-8-9-14(20)11-12(10-13)19-23-17(4,5)18(6,7)24-19/h10,13-14H,8-9,11H2,1-7H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHGCLCLMOCPCQ-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CC[C@H](C2)N3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key distinctions:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Index Applications/Reactivity Differences References
Target Compound (900503-08-4) C₁₈H₃₀BNO₄ 335.25 Boronate ester, tert-butyl carbamate - Cross-coupling reagent for biaryl synthesis; used in pharmaceutical intermediates
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1121057-77-9) C₁₈H₃₀BNO₄ 335.25 Boronate ester, dihydropyridine 0.81 Similar Suzuki coupling utility but less steric hindrance due to non-bicyclic structure
tert-Butyl (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylacrylate (N/A) C₂₂H₂₉NO₃ 355.48 Ester, methylated azabicyclo core - Studied for pharmacological activity; lacks boronate reactivity
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid (2177266-42-9) C₁₃H₂₁NO₄ 267.32 Carboxylic acid, azabicyclo[4.2.0] core - Potential building block for peptide mimetics; incompatible with boronate-based couplings
tert-Butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (1160246-91-2) C₁₃H₂₂N₂O₃ 254.33 Acetyl group, diazabicyclo core - Used in spirocyclic drug candidates; lacks boronate functionality
8-(tert-butyl) 2-methyl (1R,2S,5R,6R,7S)-6,7-dicyano-8-azabicyclo[3.2.1]oct-3-ene-2,8-dicarboxylate (N/A) C₁₉H₂₃N₃O₄ 357.41 Dicyano, methyl ester - High electron-withdrawing groups enable unique reactivity in cycloadditions

Key Structural and Functional Differences:

Boronate vs. Non-Boronate Analogs: The target compound’s dioxaborolane group enables participation in transition-metal-catalyzed cross-couplings (e.g., Suzuki reactions), unlike analogs with carboxylic acids or esters . Non-boronate analogs (e.g., azabicyclo[4.2.0] derivatives) are more suited for bioactive molecule synthesis due to hydrogen-bonding motifs .

Bicyclic Core Variations :

  • The 8-azabicyclo[3.2.1]octane scaffold in the target compound provides rigidity and stereochemical control, whereas azabicyclo[2.2.1]heptane derivatives (e.g., CAS 149771-43-7) exhibit smaller ring systems with altered conformational dynamics .

Substituent Effects: Electron-withdrawing groups (e.g., dicyano in ) enhance reactivity in cycloadditions but reduce stability compared to the boronate ester. The tert-butyl carbamate in the target compound improves solubility in organic solvents relative to benzyl or methyl esters .

Hazard Profiles: The target compound’s hazards (e.g., skin/eye irritation) are more pronounced than those of non-reactive analogs like carboxylic acid derivatives .

Q & A

Q. What are the critical factors for optimizing the synthesis yield of this bicyclic boronate ester?

Methodological Answer: The synthesis involves multi-step reactions where reagent selection and reaction conditions directly influence yield and stereochemical outcomes. For example:

  • Solvent choice : Dichloromethane or ethanol under reflux conditions are common for similar bicyclic intermediates to enhance solubility and reaction efficiency .
  • Protecting group stability : The tert-butyl carbamate group is sensitive to acidic conditions; maintaining anhydrous environments during deprotection steps is critical .
  • Boronation : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group requires precise stoichiometry (1:1.2 ratio of substrate to boron reagent) to avoid side reactions .

Q. How can researchers validate the stereochemical configuration of the bicyclo[3.2.1]octane core?

Methodological Answer:

  • X-ray crystallography : Resolve absolute stereochemistry using single-crystal diffraction data, particularly for intermediates with bulky substituents (e.g., tert-butyl groups) .
  • NMR spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of protons in the bicyclic structure, such as between the azabicyclo nitrogen and adjacent methyl groups .
  • Chiral HPLC : Compare retention times with enantiomerically pure standards synthesized via asymmetric catalysis .

Q. What purification strategies address challenges in isolating the boronate ester from reaction mixtures?

Methodological Answer:

  • Chromatography : Use silica gel chromatography with gradient elution (hexane:ethyl acetate 8:1 to 4:1) to separate the boronate ester from polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the target compound and unreacted boron reagents .
  • Stability considerations : Avoid prolonged exposure to moisture or oxygen during purification, as the dioxaborolane ring is prone to hydrolysis .

Advanced Research Questions

Q. How can stereochemical control be achieved during functionalization of the azabicyclo[3.2.1]octane scaffold?

Methodological Answer:

  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to guide regioselective additions to the bicyclic core .
  • Transition-state modeling : Use DFT calculations to predict the energy barriers for competing pathways in nucleophilic substitutions at the C3 position .
  • Dynamic kinetic resolution : Employ palladium catalysts in cross-coupling reactions to favor retention of configuration at the boron-bearing carbon .

Q. What are the applications of this compound in Suzuki-Miyaura cross-coupling reactions for drug discovery?

Methodological Answer:

  • Borylation efficiency : The dioxaborolane group serves as a stable boronate source for coupling with aryl halides. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C for optimal yields .
  • Scope limitations : Steric hindrance from the bicyclo[3.2.1]octane system may reduce reactivity with bulky coupling partners; pre-activation with microwave irradiation (150°C, 10 min) can mitigate this .
  • Post-coupling modifications : Deprotect the tert-butyl carbamate group post-coupling using TFA/DCM (1:1) to generate free amines for further functionalization .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability : Decomposition occurs above 40°C, with a half-life of <24 hours at 60°C. Store at 0–6°C in amber vials to prevent light-induced degradation .

  • Hydrolytic sensitivity : The dioxaborolane ring hydrolyzes in aqueous media (t₁/₂ = 2 hours at pH 7.4). Use anhydrous solvents for long-term storage .

  • Data table :

    ConditionStability (Half-Life)Key Degradation Pathway
    25°C, dry N₂>6 monthsNone
    40°C, ambient air7 daysOxidation
    pH 7.4, 37°C2 hoursHydrolysis

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT calculations : Model the electron density of the boron center using Gaussian09 with B3LYP/6-31G(d) basis sets to predict nucleophilic attack sites .
  • Molecular docking : Simulate interactions with enzymatic targets (e.g., proteases) using AutoDock Vina, focusing on the bicyclic core’s rigidity and boron’s Lewis acidity .
  • Solvent effects : Apply COSMO-RS simulations to assess solvation energy differences in polar vs. nonpolar reaction media .

Q. How can researchers assess the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates, noting IC₅₀ values influenced by the boron group’s electrophilicity .
  • Cell permeability : Measure logP values (experimental: ~2.1) via shake-flask partitioning to evaluate membrane penetration .
  • Toxicity profiling : Use HEK293 cells for MTT assays, observing dose-dependent cytotoxicity thresholds (>100 µM for 24 hours) .

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